molecular formula C23H26N2O2 B13386884 (R(R*,R*))-(+)-2,2'-(isopropylidenebis(4-benzyl-2-oxazoline)

(R(R*,R*))-(+)-2,2'-(isopropylidenebis(4-benzyl-2-oxazoline)

Cat. No.: B13386884
M. Wt: 362.5 g/mol
InChI Key: GAKCKAKYRQUVRK-UHFFFAOYSA-N
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Description

(R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings connected by an isopropylidene bridge, allows for high enantioselectivity in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) typically involves the reaction of 4-benzyl-2-oxazoline with acetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Strong acid such as sulfuric acid or hydrochloric acid

    Solvent: Commonly used solvents include dichloromethane or toluene

Industrial Production Methods

On an industrial scale, the production of (R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazoline rings can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced oxazoline compounds.

Scientific Research Applications

(R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) exerts its effects involves the formation of stable complexes with metal ions. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide a chiral environment, which is essential for achieving high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-1,2-diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis.

    (S,S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in catalytic processes.

    ®-(+)-1,1’-bi-2-naphthol (BINOL): Known for its application in asymmetric catalysis.

Uniqueness

(R(R*,R*))-(+)-2,2’-(isopropylidenebis(4-benzyl-2-oxazoline)) stands out due to its high stability and ability to form strong complexes with a variety of metal ions. Its unique structure allows for greater flexibility in designing catalytic systems, making it a versatile tool in both academic and industrial research.

Properties

IUPAC Name

4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKCKAKYRQUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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